Ethanesulfonyl chloride

Descripción general

Descripción

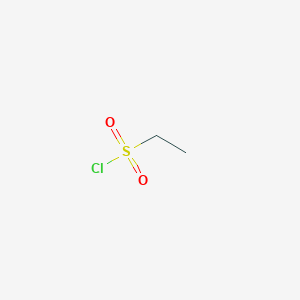

Ethanesulfonyl chloride is an organic compound with the chemical formula C₂H₅ClO₂S . It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethanesulfonyl chloride can be synthesized through the reaction of ethyl sulfide with chlorine gas. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of ethyl sulfide. The process involves bubbling chlorine gas through a solution of ethyl sulfide in a suitable solvent. The reaction mixture is then distilled to separate the desired product .

Types of Reactions:

Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions. For example, it reacts with amines to form sulfonamides.

Hydrolysis: In the presence of water, this compound hydrolyzes to form ethanesulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound to form sulfonamides.

Alcohols: React to form sulfonate esters.

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Ethanesulfonic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethanesulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This characteristic makes it valuable in the synthesis of various compounds, including sulfonamides and sulfonyl-substituted imides.

Key Reactions:

- Sulfonamide Synthesis: ESC is employed to convert amines into sulfonamides, which are important in medicinal chemistry for developing antibacterial agents.

- Protecting Groups: It can act as a protecting group for alcohols and amines during multi-step syntheses, allowing for selective reactions without interfering with other functional groups .

Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry. Its ability to introduce sulfonyl groups is crucial for synthesizing active pharmaceutical ingredients (APIs).

Case Studies:

- Synthesis of Antimicrobial Agents: A study demonstrated the use of ESC in synthesizing novel sulfonamide derivatives that exhibit antimicrobial properties. These compounds showed enhanced activity against resistant strains of bacteria, highlighting the importance of ESC in developing new therapeutics .

- Drug Development: ESC has been used in the development of lithium salts that are non-fluorinated and have potential applications in battery technology, showcasing its versatility beyond traditional pharmaceutical uses .

Material Science

In material science, ethane sulfonyl chloride is explored for its potential applications in creating advanced materials. Its reactivity allows it to be incorporated into polymers and other materials to enhance their properties.

Applications:

- Polymer Modification: ESC can be used to modify polymer structures, improving their thermal stability and mechanical properties. This modification is particularly relevant in developing materials for electronics and coatings .

- Nanotechnology: Research indicates that ESC can serve as a precursor for synthesizing nanomaterials with specific functionalities, expanding its application scope into nanotechnology .

Mecanismo De Acción

The mechanism of action of ethanesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles such as amines, alcohols, and water to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. The molecular targets include the nucleophilic sites on these molecules, leading to the formation of new covalent bonds .

Comparación Con Compuestos Similares

Methanesulfonyl Chloride: Similar in structure but with a methyl group instead of an ethyl group.

Benzenesulfonyl Chloride: Contains a benzene ring instead of an ethyl group.

Trifluoromthis compound: Contains a trifluoromethyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific reactivity and the types of products it forms. Its ethyl group provides different steric and electronic properties compared to its analogs, making it suitable for specific synthetic applications .

Actividad Biológica

Ethanesulfonyl chloride, also known as 2-chlorothis compound, is an organosulfur compound that has garnered attention for its synthesis and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and implications in medicinal chemistry.

This compound is a colorless to pale yellow liquid with a molecular formula of C₂H₅ClO₂S. It is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Synthesis Routes

The synthesis of this compound typically involves the reaction of ethanesulfonic acid with thionyl chloride or phosphorus pentachloride. Recent studies have also explored alternative synthetic pathways that incorporate deuterium labeling for pharmacokinetic studies, particularly in the context of drug development for conditions like rheumatoid arthritis and COVID-19 .

Pharmacological Applications

This compound serves as a precursor in the synthesis of various biologically active compounds. One notable application is in the preparation of baricitinib, a drug used to treat rheumatoid arthritis and recently investigated for its efficacy against COVID-19. The incorporation of deuterium into this compound has been shown to facilitate the production of deuterated baricitinib, which may enhance its metabolic profiling and therapeutic effectiveness .

Toxicological Profile

While this compound is useful in synthetic chemistry, it poses several health risks. Acute exposure can lead to severe irritation and burns upon contact with skin or eyes, as well as respiratory issues if inhaled . Chronic exposure effects remain largely untested; however, it is not classified as a carcinogen based on current data .

Case Study: Synthesis of Deuterated Baricitinib

In a recent study, researchers successfully synthesized [2H5]baricitinib using [2H5]this compound as a key intermediate. The study detailed two synthetic routes that yielded [2H5]this compound with varying efficiencies (31% from bromoethane and 46% from ethanethiol). This approach not only provides a pathway for drug development but also highlights the compound's role in enhancing the understanding of pharmacokinetics in drug metabolism .

Mechanistic Studies

Mechanistic studies have shown that this compound can undergo nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives. For example, reactions involving 2-chlorothis compound with amines have been investigated to understand the formation pathways and reactivity profiles of sulfonamides .

Summary Table: Key Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Formula | C₂H₅ClO₂S |

| Physical State | Colorless to pale yellow liquid |

| Primary Uses | Synthesis of sulfonamides, baricitinib |

| Health Hazards | Skin/eye irritation, respiratory issues |

| Acute Effects | Severe burns, irritation |

| Chronic Effects | Not tested for carcinogenicity |

Análisis De Reacciones Químicas

Amines

Ethanesulfonyl chloride reacts with primary amines (e.g., octadecylamine) in the presence of triethylamine to form sulfonamides. This proceeds via nucleophilic substitution at the sulfur atom :

textC₂H₅SO₂Cl + RNH₂ → C₂H₅SO₂NHR + HCl

Mechanistic Pathway:

-

Deprotonation of the amine by triethylamine.

-

Attack of the amine on the electrophilic sulfur center.

Alcohols

Reaction with ethanol in benzene containing triethylamine produces ethyl ethenesulfonate. Deuterium-labeling studies indicate a sulfene intermediate ([CH₂=C=SO₂]) forms during this process :

textC₂H₅SO₂Cl + EtOH → CH₂=CHSO₃Et + HCl

Key Observation:

-

No deuterium incorporation occurs in the product, confirming an elimination-addition mechanism rather than direct substitution .

Elimination Reactions

Under basic conditions, this compound undergoes elimination to form ethenesulfonyl chloride (CH₂=CHSO₂Cl). This reaction competes with sulfene formation but is thermodynamically favored :

textC₂H₅SO₂Cl + Base → CH₂=CHSO₂Cl + Base·HCl

Competing Pathways:

| Intermediate | Product | Conditions |

|---|---|---|

| [ClCH₂CH=SO₂] (sulfene) | Ethenesulfonyl chloride | Low temperature, weak base |

| [CH₂=C=SO₂] | Sulfene derivatives | Strong base, high temperature |

Acid-Base Behavior

This compound acts as a strong acid (pKa ≈ -1.5) in aqueous solutions, readily donating protons to form the corresponding sulfonate anion:

textC₂H₅SO₂Cl + H₂O → C₂H₅SO₃H + HCl

Applications:

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling ethanesulfonyl chloride in laboratory settings?

this compound is highly reactive and corrosive. Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk transfers .

- Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to prevent inhalation exposure .

- Emergency Preparedness: Ensure immediate access to eyewash stations and safety showers. Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water due to violent decomposition .

Q. How should this compound be stored to maintain stability?

- Moisture Control: Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Decomposition occurs rapidly in humid environments .

- Temperature: Keep at 2–8°C in a cool, well-ventilated area away from heat sources .

- Incompatibilities: Isolate from oxidizing agents (e.g., peroxides) and strong bases to avoid exothermic reactions .

Q. What analytical methods are used to characterize this compound?

- Spectroscopy: Confirm structure via H/C NMR (e.g., δ~3.3 ppm for CHSOCl) and FT-IR (S=O stretch at ~1350 cm, S-Cl at ~550 cm) .

- Purity Assessment: Use gas chromatography (GC) or HPLC with UV detection to quantify residual reactants or decomposition products (e.g., HCl) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?

this compound acts as an electrophile in sulfonylation reactions. Methodological approaches include:

- Kinetic Studies: Monitor reaction rates under varying conditions (solvent polarity, temperature) to infer mechanisms (e.g., SN2 vs. SN1) .

- Isolation of Intermediates: Trap intermediates (e.g., sulfonate esters) using low-temperature techniques or stabilizing agents .

- Computational Modeling: Apply density functional theory (DFT) to simulate transition states and compare with experimental data .

Q. How can contradictory data on this compound’s stability in polar solvents be resolved?

- Controlled Replication: Repeat experiments under strictly anhydrous conditions to isolate solvent effects .

- Advanced Monitoring: Use in situ Raman spectroscopy or mass spectrometry to detect transient intermediates or decomposition products (e.g., SO) .

- Meta-Analysis: Cross-reference studies for methodological flaws, such as inadequate purity controls or moisture exposure .

Q. What experimental designs are recommended for studying thermal decomposition pathways?

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds (e.g., >110°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile byproducts (e.g., HCl, SO) generated during pyrolysis .

- Isothermal Stability Studies: Incubate samples at fixed temperatures to quantify degradation kinetics and activation energy .

Q. Data Gaps and Emerging Research Directions

- Chronic Toxicity: No long-term studies exist. Researchers should design in vitro assays (e.g., Ames test) to assess mutagenicity and collaborate with toxicology labs for in vivo validation .

- Green Synthesis: Explore catalytic methods (e.g., ionic liquids) to reduce hazardous waste in sulfonylation reactions .

Propiedades

IUPAC Name |

ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYHCSODNHYDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060486 | |

| Record name | Ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [HSDB] Colorless or yellow liquid; [MSDSonline] | |

| Record name | Ethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

177.5 °C | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon disulfide, Slightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.29 [mmHg] | |

| Record name | Ethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Oil, Pale yellow | |

CAS No. |

594-44-5 | |

| Record name | Ethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B56ZOC898A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.